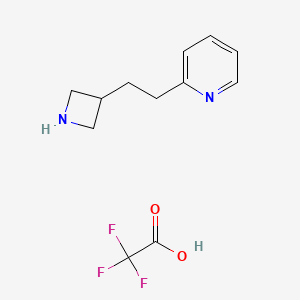
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C12H15F3N2O2. It is a derivative of pyridine and azetidine, and it is often used in research and development due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Azetidin-3-yl)ethylamine with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine and azetidine, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain enzymes and activation of specific receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-3-yl acetate 2,2,2-trifluoroacetate: Similar in structure but with different functional groups.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but have different substituents
Uniqueness
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is unique due to its combination of the azetidine and pyridine rings, along with the trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C12H15F3N2O2 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-[2-(azetidin-3-yl)ethyl]pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2.C2HF3O2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9;3-2(4,5)1(6)7/h1-3,6,9,11H,4-5,7-8H2;(H,6,7) |
Clave InChI |
MHAYUVLYDRKNEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCC2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
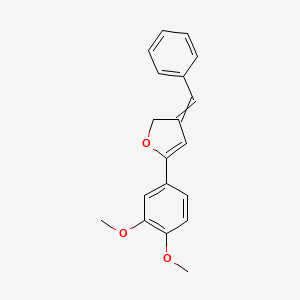
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
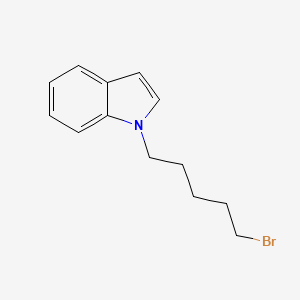
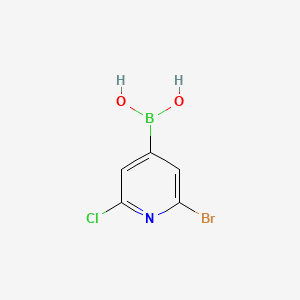

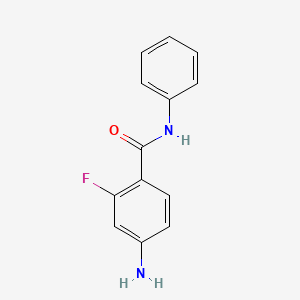
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
![(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B11757565.png)
![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
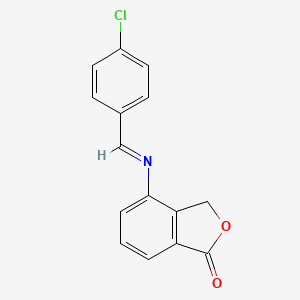

![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
